

An In-Depth Technical Guide to 2-Isopropyl-6-propylphenol (Propofol Impurity O)

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Compound of Interest

Compound Name: 2-Isopropyl-6-propylphenol

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Isopropyl-6-propylphenol**, a molecule of significant interest in pharmaceutical research and development, primarily recognized as a process impurity of the widely used anesthetic agent, Propofol. This document delves into its chemical identity, synthesis, physicochemical properties, and known biological interactions, offering a crucial resource for researchers in pharmacology, toxicology, and medicinal chemistry.

Nomenclature and Chemical Identity

2-Isopropyl-6-propylphenol is a disubstituted phenol characterized by an isopropyl group and a propyl group at the ortho positions relative to the hydroxyl group. Understanding its various synonyms is critical for a comprehensive literature search and clear scientific communication.

Identifier	Value
Systematic (IUPAC) Name	2-propan-2-yl-6-propylphenol[1][2][3]
Common Synonyms	2-(1-Methylethyl)-6-propyl phenol[4][5], Propofol Impurity O[3][4][5][6][7][8]
CAS Number	74663-48-2[1][2][3][4][5][6][7][8][9]
Molecular Formula	C ₁₂ H ₁₈ O[1][2][3][4][5][6][7][8][9]
Molecular Weight	178.27 g/mol [1][2][3][4][5][6][7][8][9]
InChI	InChI=1S/C12H18O/c1-4-6-10-7-5-8-11(9(2)3)12(10)13/h5,7-9,13H,4,6H2,1-3H3[2][3]
SMILES	CC(C)c1cccc(C(C)C)c1O[2][3][5][7]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-Isopropyl-6-propylphenol** is essential for its handling, formulation, and the design of relevant experimental studies.

Property	Value	Source
Boiling Point	254.5 ± 9.0 °C at 760 mmHg	[4]
Density	1.0 ± 0.1 g/cm ³	[4]
Flash Point	115.3 ± 7.2 °C	[4]
LogP	4.34	[4]
Vapor Pressure	0.0 ± 0.5 mmHg at 25°C	[4]
Refractive Index	1.515	[4]
Storage Temperature	2°C - 8°C, protected from light	[5]

Synthesis and Manufacturing Context

2-Isopropyl-6-propylphenol is primarily encountered as a process-related impurity in the synthesis of Propofol (2,6-diisopropylphenol). Its formation is a consequence of the alkylation of phenol. One documented synthetic route to obtain this compound for research purposes involves a multi-step process starting from 2-isopropylphenol.

Conceptual Synthetic Pathway



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Caption: Conceptual overview of a synthetic route to **2-Isopropyl-6-propylphenol**.

Detailed Experimental Protocol (Based on Literature)

A plausible multi-step synthesis, as referenced in the literature, is outlined below. This protocol is intended for experienced synthetic chemists and requires appropriate safety precautions.

Step 1: Allylation of 2-Isopropylphenol^[4]

- In a suitable reaction vessel, dissolve 2-isopropylphenol in a biphasic system of dichloromethane and 1 N aqueous sodium hydroxide.
- Add a phase-transfer catalyst, such as benzyltri-n-butylammonium bromide.
- To the stirred mixture at ambient temperature, add allyl bromide dropwise.
- Continue stirring for approximately 2 hours until the reaction is complete (monitored by TLC or GC).
- Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure to yield crude allyl o-cumyl ether.

Step 2: Claisen Rearrangement^[4]

- Heat the crude allyl o-cumyl ether at 250 °C for approximately 1.5 hours.
- The rearrangement will yield 2-allyl-6-isopropylphenol.
- Purify the product by vacuum distillation or column chromatography.

Step 3: Hydrogenation[4]

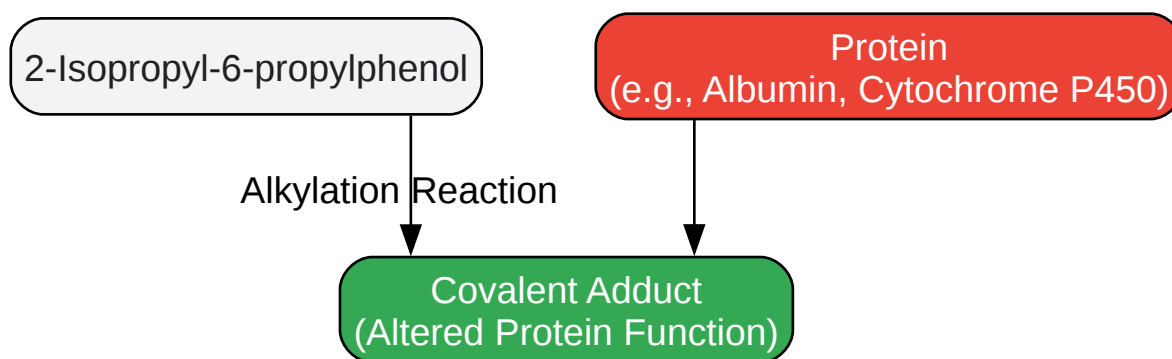
- Dissolve the purified 2-allyl-6-isopropylphenol in ethanol.
- Add a catalytic amount of 10% Palladium on carbon (Pd/C).
- Subject the mixture to hydrogenation with hydrogen gas (760 Torr) at 25 °C for approximately 15 minutes.
- Filter the catalyst and evaporate the solvent to yield **2-Isopropyl-6-propylphenol**.
- Further purification can be achieved by chromatography if necessary.

Mechanism of Action and Biological Interactions

While the primary anesthetic action of Propofol is attributed to its potentiation of GABA-A receptor activity, **2-Isopropyl-6-propylphenol** is described as a reactive alkylating agent.[5] This suggests a different primary mechanism of biological interaction.

Alkylation of Proteins

As a reactive alkylating agent, **2-Isopropyl-6-propylphenol** has the potential to form covalent bonds with nucleophilic functional groups on proteins and other biomolecules. The hydroxyl group on the phenol ring is a key feature. It is proposed that this compound can bind to the hydroxyl group of protein targets, thereby modifying their structure and function.[5]



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Caption: Proposed mechanism of protein alkylation by **2-Isopropyl-6-propylphenol**.

Interaction with Serum Albumin and Cytochrome P450

Research indicates that **2-Isopropyl-6-propylphenol** can bind to the active sites of several enzymes, including human serum albumin and cytochrome P450 reductase.[5] The binding constants for these interactions have been computationally determined and show good agreement with experimental data from titration calorimetry.[5]

- Human Serum Albumin (HSA): As a major carrier protein in the blood, the binding of xenobiotics to HSA can significantly affect their pharmacokinetic profile. The interaction of **2-Isopropyl-6-propylphenol** with HSA suggests it can be transported in the bloodstream, potentially reaching various tissues.
- Cytochrome P450 (CYP) Reductase: The interaction with CYP reductase is noteworthy as this enzyme is a crucial component of the CYP450 monooxygenase system, which is responsible for the metabolism of a vast array of drugs and endogenous compounds.[10][11] Covalent modification of CYP reductase could potentially disrupt the metabolism of other drugs, leading to drug-drug interactions.

Analytical Methodologies

The detection and quantification of **2-Isopropyl-6-propylphenol**, particularly as an impurity in Propofol, require sensitive and specific analytical methods.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the impurity profiling of Propofol.

- Objective: To separate and quantify **2-Isopropyl-6-propylphenol** from Propofol and other related impurities.
- Methodology:
 - Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water.
 - Chromatographic System:
 - Column: A C18 reverse-phase column is typically used.
 - Mobile Phase: A gradient elution with a mixture of acetonitrile and water is often employed.
 - Flow Rate: A standard flow rate of 1.0 mL/min.
 - Detection: UV detection at a wavelength where both Propofol and the impurity have significant absorbance (e.g., 270 nm).
 - Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.

- Objective: To achieve high-resolution separation and unambiguous identification of **2-Isopropyl-6-propylphenol**.
- Methodology:
 - Sample Preparation: Dissolve the sample in a volatile organic solvent like ethanol.
 - GC System:

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Injection: Pulsed splitless injection can enhance sensitivity.[12]
- Temperature Program: A programmed temperature gradient is used to separate compounds with different boiling points.
- MS System:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Detection: Mass spectra are recorded in full scan mode for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.[12]

Toxicology and Safety

As an impurity in a pharmaceutical product, understanding the toxicological profile of **2-Isopropyl-6-propylphenol** is of paramount importance.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **2-Isopropyl-6-propylphenol** is classified with the following hazards:

- H302: Harmful if swallowed.[1][5]
- H315: Causes skin irritation.[1][5]
- H319: Causes serious eye irritation.[1][5]
- H335: May cause respiratory irritation.[1][5]

Acute Toxicity

Limited acute toxicity data is available. An intravenous LD50 in mice has been reported as 80 mg/kg, with observed toxic effects including sleep.[4]

Handling and Safety Precautions

When handling **2-Isopropyl-6-propylphenol**, the following precautions should be taken:[1]

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
- Ventilation: Use only in a well-ventilated area.
- First Aid:
 - If Swallowed: Rinse mouth and seek medical help.
 - If on Skin: Wash with plenty of water.
 - If Inhaled: Move to fresh air.
 - If in Eyes: Rinse with water for several minutes.
- Storage: Store in a well-ventilated place and keep the container tightly closed.

Conclusion

2-Isopropyl-6-propylphenol, while primarily known as an impurity of Propofol, presents an interesting case study for researchers in drug development and toxicology. Its characterization as a reactive alkylating agent distinguishes its potential biological effects from those of its parent compound. A thorough understanding of its synthesis, physicochemical properties, analytical methods, and toxicological profile is essential for ensuring the safety and efficacy of Propofol formulations. Further research into its specific protein targets and the functional consequences of its alkylating activity could provide deeper insights into the toxicology of process-related impurities in pharmaceuticals.

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